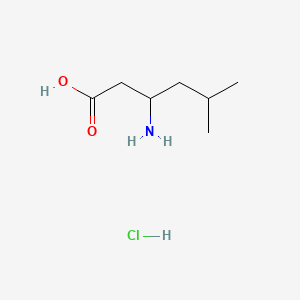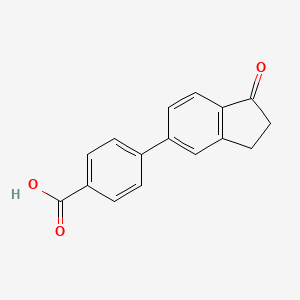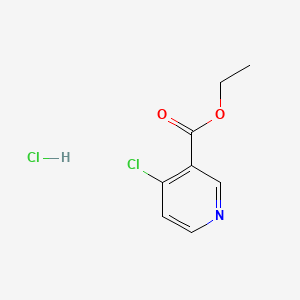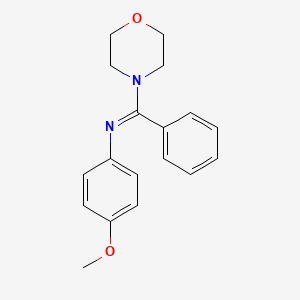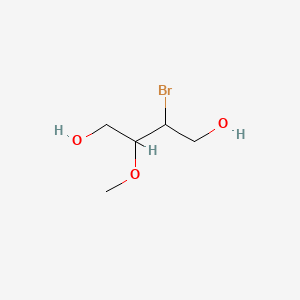
2-Bromo-3-methoxybutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methoxybutane-1,4-diol is a chemical compound with the molecular formula C5H11BrO3 and a molecular weight of 199.044 . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, bio-derived 1,4-butanediol can be synthesized from succinic acid, which includes the esterification of succinic acid with methanol to yield dimethyl succinate, followed by the chemoselective hydrogenation of dimethyl succinate to butanediol .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxybutane-1,4-diol consists of a five-carbon chain with bromine and methoxy groups attached to the second and third carbons, respectively, and hydroxyl groups attached to the first and fourth carbons .Wissenschaftliche Forschungsanwendungen
1. Application in Chemical Synthesis
2-Bromo-3-methoxybutane-1,4-diol is utilized in various chemical synthesis processes. For instance, it is involved in the formation of cyclopropane lactones and fused heterocyclic compounds through reactions with stabilized carbanions in a two-phase system, demonstrating its utility in complex organic synthesis (Farin˜a et al., 1987). Additionally, it is used in regio- and stereo-selective bromo(alkoxylation) reactions, forming bromo(alkoxy) products with primary alcohols and methanol, highlighting its versatility in stereoselective synthesis (Idris et al., 2000).
2. Role in Oxidation Reactions
In the field of redox chemistry, 2-Bromo-3-methoxybutane-1,4-diol is a substrate in oxidation reactions by aquacerium(IV) species in perchlorate solution. The kinetics of these reactions follow Michaelis–Menten kinetics, and the formation of chelate complexes is suggested in these oxidation processes, which is important for understanding reaction mechanisms in redox chemistry (Prakash et al., 1979).
3. Electrochemical Applications
In electrochemistry, 2-Bromo-3-methoxybutane-1,4-diol plays a role in the electrochemical reduction at carbon cathodes. Its reduction leads to a variety of products, indicating its reactivity and usefulness in electrochemical studies and applications (Pritts & Peters, 1995).
4. Applications in Microbial Epoxidation
It is also noteworthy in microbiological contexts, particularly in stereoselective epoxidation processes. Different strains of bacteria utilize 2-Bromo-3-methoxybutane-1,4-diol in their metabolic pathways to produce epoxides, which are crucial in organic synthesis and biotransformations (Archelas et al., 1988).
5. In Glycoconjugate Chemistry
Lastly, its derivatives find applications in glycoconjugate chemistry, where they are used for the synthesis of neoglycolipids, neoglycoproteins, neoglycoparticles, and soluble glycosides. This demonstrates its importance in the field of bioorganic chemistry and glycoscience (Magnusson et al., 1990).
Zukünftige Richtungen
The use of diols such as ethylene glycol (EG), 1,2-propanediol (1,2-PDO), 1,3-propanediol (1,3-PDO), 2,3-butanediol (2,3-BDO) or 1,4-butanediol (1,4-BDO) are widely applied in various areas including antifreeze agents, polyurethanes, surfactants, and cosmetics . Therefore, 2-Bromo-3-methoxybutane-1,4-diol could potentially find similar applications in the future.
Eigenschaften
IUPAC Name |
2-bromo-3-methoxybutane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKBTDWTYPQWLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C(CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxybutane-1,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)

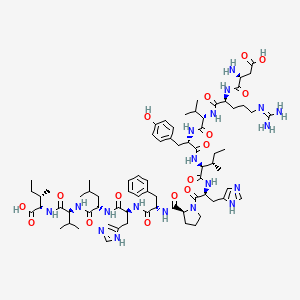
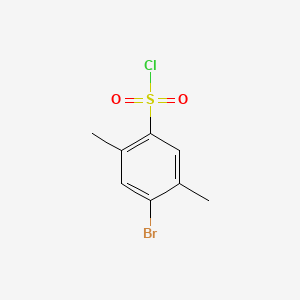
![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)
